molecular formula C13H20BNO4 B2586355 (4-(2-((tert-Butoxycarbonyl)amino)ethyl)phenyl)boronic acid CAS No. 1310481-47-0

(4-(2-((tert-Butoxycarbonyl)amino)ethyl)phenyl)boronic acid

货号: B2586355
CAS 编号: 1310481-47-0
分子量: 265.12
InChI 键: KNYILTVMRTVCDV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(4-(2-((tert-Butoxycarbonyl)amino)ethyl)phenyl)boronic acid (CAS: 1310481-47-0) is a boronic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected aminoethyl group para-substituted on the phenyl ring. This compound is widely used in medicinal chemistry and catalysis, particularly in rhodium-catalyzed coupling reactions with silyl glyoxylates . Its Boc group enhances stability during synthetic processes, making it a valuable intermediate for peptide modifications and drug discovery .

属性

IUPAC Name

[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO4/c1-13(2,3)19-12(16)15-9-8-10-4-6-11(7-5-10)14(17)18/h4-7,17-18H,8-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYILTVMRTVCDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CCNC(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-((tert-Butoxycarbonyl)amino)ethyl)phenyl)boronic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-bromoaniline.

    Protection: The amino group of 4-bromoaniline is protected using tert-butoxycarbonyl (Boc) anhydride to form 4-bromo-N-Boc-aniline.

    Coupling Reaction: The protected aniline undergoes a Suzuki-Miyaura coupling reaction with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronic acid derivative.

    Deprotection: The Boc protecting group can be removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

化学反应分析

Key Reactivity Features

The compound exhibits three primary reaction pathways:

  • Suzuki-Miyaura cross-coupling via the boronic acid group

  • Boronate ester formation with diols

  • Amide bond formation at the Boc-protected amine

Critical structural features driving reactivity:

FeatureRole in Reactivity
Boronic acid (-B(OH)₂)Enables C-C bond formation in cross-coupling reactions
Boc-protected amineProvides stability during reactions while allowing deprotection for further functionalization
Ethylphenyl backboneEnhances solubility in organic solvents (THF, DCM) and modulates steric effects

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction forms biaryl structures essential in pharmaceutical intermediates:

Representative Conditions:

ParameterValueSource
CatalystPd(PPh₃)₄ (0.5-2 mol%)
BaseK₂CO₃ or NaHCO₃
SolventTHF/H₂O (3:1)
Temperature60-80°C
Yield Range65-92%

Notable Applications:

  • Synthesis of methylphenidate analogs via three-component coupling

  • Construction of peptidomimetic structures in malaria drug research

Boronate Ester Formation

The compound forms stable complexes with 1,2- and 1,3-diols through reversible covalent bonding:

Experimental Data:

Diol SubstrateAssociation Constant (Kₐ, M⁻¹)pH OptimumApplication
Cis-diols (e.g., catechol)10²–10³7.4–8.5Sensor development
Sugar derivatives10¹–10²8.0–9.0Glycoprotein recognition
Polyols10³–10⁴7.0–7.5Polymer crosslinking

Mechanism involves tetrahedral boronate intermediate formation:
Ar-B(OH)2+DiolAr-B(O-O)+2H2O\text{Ar-B(OH)}_2 + \text{Diol} \rightleftharpoons \text{Ar-B(O-O)} + 2\text{H}_2\text{O}
(pH-dependent equilibrium)

Amide Bond Formation

The Boc-protected amine undergoes controlled deprotection and coupling:

Stepwise Functionalization:

  • Deprotection:
    TFA/DCM (1:1) at 0°C → 95% amine liberation

  • Coupling:
    HATU/DIPEA in DMF → 80-90% yield with carboxylic acids

Key Limitations:

  • Steric hindrance from ethyl spacer reduces coupling efficiency with bulky substrates

  • Boronic acid group requires protection during amide formation (e.g., as MIDA boronate)

Catalytic Systems and Optimization

Comparative performance in cross-coupling reactions:

Catalyst SystemTurnover Number (TON)Reaction TimeReference
Pd(PPh₃)₄45–6012–24 hr
Pd(dppf)Cl₂80–1106–8 hr
NiCl₂(dppe)20–3524–48 hr

Solvent Effects:

  • THF/Water mixtures give optimal yields (85-92%)

  • Pure aqueous systems reduce yield to ≤40% due to boronic acid protodeboronation

Stability and Handling

Critical storage parameters from experimental data:

ConditionStabilityReference
Ambient (air)<72 hr
Argon, -20°C>6 months
Aqueous pH 2–5Stable for weeks
pH >8.5Rapid degradation

Protodeboronation occurs via:
Ar-B(OH)2+H2OAr-H+B(OH)3\text{Ar-B(OH)}_2 + \text{H}_2\text{O} \rightarrow \text{Ar-H} + \text{B(OH)}_3
(Base-accelerated pathway)

科学研究应用

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

  • The compound is primarily used as a reagent in Suzuki-Miyaura coupling reactions, which facilitate the formation of carbon-carbon bonds. This reaction is crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Biological Applications

Biomolecular Sensors

  • The ability of boronic acids to form reversible covalent bonds with diols allows this compound to be utilized in developing sensors for biomolecules such as glucose and nucleotides. These sensors are vital for monitoring biological processes and disease states.

Anticancer Properties

  • Research indicates that boronic acids can inhibit proteasome activity, leading to increased apoptosis in cancer cells. Studies have shown that compounds similar to (4-(2-((tert-Butoxycarbonyl)amino)ethyl)phenyl)boronic acid exhibit promising anticancer effects by targeting specific cellular pathways involved in cancer progression .

Case Study 1: Development of Glucose Sensors

A study demonstrated the effectiveness of boronic acid derivatives, including this compound, in binding selectively to glucose over other sugars. This property was exploited to create a glucose sensor with high specificity and sensitivity, crucial for diabetes management.

Compound Binding Constant (M)
This CompoundTBD
Phenylboronic Acid~5

Case Study 2: Anticancer Mechanisms

In vitro studies highlighted the compound's ability to induce apoptosis in various cancer cell lines by modulating proteasome activity. The results indicated that treatment with this compound led to significant reductions in cell viability, showcasing its potential as an anticancer agent.

Activity Type Observations
Apoptosis InductionSignificant decrease in cell viability
Proteasome InhibitionEnhanced apoptosis observed

作用机制

The mechanism of action of (4-(2-((tert-Butoxycarbonyl)amino)ethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The boronic acid group interacts with hydroxyl groups on target molecules, forming stable boronate esters.

相似化合物的比较

Structural Modifications in the Aminoalkyl Chain

Compounds with variations in the aminoalkyl chain length and substituents exhibit distinct physicochemical and biological properties:

Compound Name Structure Key Features Melting Point (°C) Key Applications
(4-(2-((tert-Butoxycarbonyl)amino)ethyl)phenyl)boronic acid (Target Compound) Boc-protected ethylamine linker N/A Rhodium catalysis, peptide synthesis
(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid Boc-protected methylamine linker N/A Suzuki-Miyaura cross-coupling
(4-(2-Oxo-2-((4-phenylbutyl)amino)ethyl)phenyl)boronic acid (6.13) Phenylbutylamide substituent 219–230 Tubulin inhibition, cancer research
(4-(2-Oxo-2-((7-phenylheptyl)amino)ethyl)phenyl)boronic acid (6.15) Phenylheptylamide substituent >230 Tubulin inhibition, cancer research

Key Findings :

  • Chain Length : Elongating the alkyl chain (e.g., phenylbutyl to phenylheptyl) increases melting points (>230°C) and enhances hydrophobic interactions, critical for tubulin binding .
  • Boc vs. Amide Groups : The Boc group in the target compound improves synthetic versatility, whereas amide-containing analogs (e.g., 6.13–6.15) show stronger intermolecular hydrogen bonding, reflected in higher melting points .

Key Findings :

  • Electron-Donating Groups : Methoxyethyl substituents enhance HDAC inhibition potency, likely due to improved binding to the enzyme’s active site .
  • Steric Effects : The tert-butyl group in 4-(tert-butyl)phenylboronic acid increases hydrophobicity, favoring membrane permeability .

Comparison with Peptide-Modifying Boronic Acids

Boronic acids with peptide-compatible protecting groups enable chemoselective modifications:

Compound Name Protecting Group Key Application
This compound (Target Compound) Boc Chemoselective arylation of selenocysteine
(4-(2-(((Benzyloxy)carbonyl)amino)ethyl)phenyl)boronic acid Cbz (Benzyloxy) Peptide protection under basic conditions

Key Findings :

  • Boc vs. Cbz: The Boc group is base-labile, enabling mild deprotection conditions, whereas the Cbz group requires hydrogenolysis, limiting compatibility with sulfur-containing peptides .

Key Findings :

  • Catalytic Methods : Rhodium-catalyzed reactions offer modularity but require optimization for sterically hindered substrates .
  • Step Economy: Direct amidation (e.g., 6.13) streamlines synthesis compared to multi-component couplings .

生物活性

(4-(2-((tert-Butoxycarbonyl)amino)ethyl)phenyl)boronic acid, with the CAS number 1310481-47-0, is a boronic acid derivative notable for its biological activity, particularly in enzyme inhibition and drug development. This compound combines a boronic acid functionality with a tert-butoxycarbonyl (Boc) protected amino group, which enhances its versatility in biological applications.

Molecular Formula : C13H20BNO4
Molecular Weight : 265.11 g/mol
Structure : The compound features a phenyl ring substituted with a Boc-protected aminoethyl group, providing sites for chemical modifications and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the context of protease inhibition, where boronic acids can bind to the active sites of enzymes, effectively blocking their activity. The mechanism involves the formation of stable boronate esters with hydroxyl groups present in target proteins or small molecules.

1. Protease Inhibition

Boronic acids are recognized for their role as protease inhibitors, which are crucial in various biological processes and therapeutic applications. Studies have shown that this compound can inhibit serine proteases, making it a potential candidate for drug development targeting diseases involving protease dysregulation .

2. Drug Development

Research indicates that compounds similar to this compound have been utilized in the development of novel therapeutics for conditions such as cancer and infectious diseases. Its ability to inhibit specific enzymes can be harnessed to design drugs that target resistant strains of bacteria or cancer cells .

Case Study 1: Inhibition of Plasmodium falciparum SUB1

In studies focusing on malaria treatment, peptidic boronic acids were developed as inhibitors against Plasmodium falciparum SUB1. Modifications similar to those found in this compound resulted in improved drug-like properties, including increased selectivity and reduced toxicity .

Case Study 2: Anticancer Activity

Recent investigations into pyrimidine-based drugs demonstrated that derivatives containing boronic acid functionalities exhibit significant anticancer properties. For instance, compounds with similar structural motifs showed potent inhibitory effects against various cancer cell lines, indicating that this compound may also possess similar therapeutic potential .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameActivity TypeIC50/MIC ValuesNotes
This compoundProtease InhibitionNot specifiedEffective against serine proteases
4-(tert-Butoxycarbonyl)-aminophenylboronic acidAnticancer0.126 μMStrong inhibitory effect on MDA-MB-231 cells
4-(N-Boc-amino)-phenylboronic acidAntimicrobial4–8 μg/mLActive against MRSA and Mycobacterium

Safety and Handling

While this compound is valuable in research and therapeutic contexts, it is essential to observe safety precautions due to its classification as harmful if ingested or if it comes into contact with skin or eyes. Proper protective equipment should be used when handling this compound to prevent exposure-related risks .

常见问题

Q. What are the optimal synthetic routes for (4-(2-((tert-Butoxycarbonyl)amino)ethyl)phenyl)boronic acid, considering its Boc-protected amine and boronic acid moieties?

The synthesis involves strategic protection of the amine group and sequential functionalization of the phenyl ring. The tert-butoxycarbonyl (Boc) group is introduced to protect the amine during boronic acid formation, preventing unwanted side reactions. Multicomponent reactions (MCRs), such as the Ugi or Petasis-Borono Mannich reactions, are effective for integrating boronic acids into complex scaffolds while maintaining compatibility with other functional groups (e.g., carboxylic acids, amines) . Boronic esters (e.g., pinacol esters) can stabilize the boronic acid during synthesis, followed by hydrolysis to regenerate the free acid . High-throughput screening using automated liquid handling (e.g., acoustic droplet ejection) accelerates optimization of reaction conditions .

Q. What are the primary stability challenges associated with this compound under aqueous or oxidative conditions?

Boronic acids are prone to oxidation and hydrolysis, degrading into alcohols and boric acid . The Boc group enhances stability by shielding the amine from nucleophilic attack, but the boronic acid moiety remains reactive. Oxidation studies show that boronic esters hydrolyze faster in aqueous media, with degradation rates influenced by diol affinity (e.g., pinacol vs. neopentyl glycol esters) . Storage in anhydrous, acidic conditions (e.g., methanol at 3 mg/mL) minimizes hydrolysis .

Q. What analytical techniques are most reliable for characterizing purity and structure?

  • Mass spectrometry (MS): High-throughput MS identifies reaction products and assesses library purity in combinatorial synthesis .
  • NMR spectroscopy: Proton NMR monitors oxidation kinetics (e.g., conversion of boronic esters to phenols) and confirms Boc group integrity .
  • HPLC: Validates purity, especially for detecting hydrolyzed byproducts (e.g., boric acid) .

Q. What are the key considerations for handling and storing this compound?

Store in inert, anhydrous solvents (e.g., methanol) at low temperatures (-20°C) to prevent hydrolysis. Avoid prolonged exposure to oxygen or basic conditions, which accelerate oxidation and ester cleavage . Use glass vials to minimize leaching from plastic containers.

Advanced Questions

Q. How does the Boc-protected aminoethyl group influence the boronic acid’s reactivity in Suzuki-Miyaura couplings compared to unprotected analogues?

The Boc group reduces steric hindrance and electronic effects on the boronic acid, potentially enhancing cross-coupling efficiency. However, the bulky tert-butyl moiety may slow transmetallation in certain Pd-catalyzed reactions. Computational modeling (e.g., DFT) can predict electronic effects, while competitive binding assays (e.g., alizarin red S) quantify diol affinity changes caused by the Boc group . Comparative studies with deprotected analogues are critical for optimizing catalytic conditions .

Q. In designing protease inhibitors, how does the Boc group affect binding affinity and metabolic stability?

The Boc group acts as a bioisostere for phenolic hydroxyl groups, improving metabolic stability by blocking phase II glucuronidation . However, it may alter hydrogen-bonding interactions critical for enzyme inhibition. Kinetic assays (e.g., Ki determination) and X-ray crystallography reveal binding mode changes in serine proteases, where boronic acids mimic tetrahedral transition states . In vivo pharmacokinetic studies (e.g., plasma concentration monitoring) validate reduced first-pass metabolism .

Q. How can contradictory data on the compound’s biological activity (e.g., cytotoxicity vs. therapeutic index) be systematically addressed?

  • COMPARE analysis: Correlate activity profiles across 39+ cancer cell lines to identify mechanism-specific trends (e.g., tubulin polymerization vs. non-microtubule targets) .
  • ROS sensitivity assays: Quantify oxidative degradation products (e.g., BO₂⁻) under physiological conditions to distinguish intrinsic activity from artifact .
  • Dose-response normalization: Account for clogP differences affecting cellular uptake; use LC-MS to measure intracellular concentrations .

Q. What strategies mitigate diol interference in glucose-sensing hydrogels or drug delivery systems using this compound?

  • pH modulation: Adjust hydrogel pH to favor boronic acid-diol complexation (pKa ~9) while minimizing competition from endogenous polyols .
  • Affinity tuning: Incorporate diol competitors (e.g., fructose) to stabilize the gel-drug complex until glucose displaces them .
  • Copolymer design: Blend boronic acid monomers with sulfonate groups (e.g., pVPB/NaSS) to enhance selectivity via electrostatic repulsion of interfering anions .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。